molecular formula C14H23NO6 B1391863 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 595555-70-7

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No.: B1391863
CAS No.: 595555-70-7
M. Wt: 301.34 g/mol
InChI Key: MIZBOYNXOLJHQY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a chemical compound with the molecular formula C14H23NO6. It is known for its use in scientific research and as a synthetic intermediate . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl and dimethyl groups, as well as three carboxylate groups.

Preparation Methods

The synthesis of 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl and dimethyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct substitution pattern. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring structure allows it to bind to specific sites on these targets, modulating their activity. The tert-butyl and dimethyl groups contribute to the compound’s binding affinity and specificity, while the carboxylate groups enhance its solubility and reactivity .

Comparison with Similar Compounds

1-Tert-butyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of tert-butyl, dimethyl, and three carboxylate groups, which impart specific chemical properties and reactivity.

Properties

IUPAC Name

1-O-tert-butyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-9(11(16)19-4)6-10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZBOYNXOLJHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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